N-methyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c1-29(22-12-6-3-7-13-22)26(33)19-31-24-15-9-8-14-23(24)28-27(31)21-16-25(32)30(18-21)17-20-10-4-2-5-11-20/h2-15,21H,16-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEXCHFLBXOONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 5-Oxo-1-Benzylpyrrolidin-3-yl Intermediate
The 5-oxo-1-benzylpyrrolidin-3-yl group serves as a critical substructure in the target molecule. A common approach involves cyclization of γ-amino acids or their derivatives. For instance, 1-benzylpyrrolidin-3-one can be synthesized via N-benzylation of pyrrolidin-3-one using benzyl bromide in the presence of a base such as potassium carbonate . Alternatively, reductive amination of levulinic acid derivatives with benzylamine provides a pathway to the 5-oxopyrrolidine framework.
A notable method involves the reaction of 4-benzylamino-3-oxobutanoic acid with trifluoroacetic anhydride (TFAA), inducing cyclization to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. Subsequent decarboxylation under acidic conditions yields 1-benzylpyrrolidin-3-one . This intermediate is then functionalized at the 3-position through nucleophilic substitution or metal-catalyzed cross-coupling reactions to introduce the benzimidazole precursor.
Formation of the Benzimidazole Core
The benzimidazole ring is typically constructed via condensation of o-phenylenediamine derivatives with carbonyl-containing compounds. For example, 2-nitro-4-aminobenzoic acid can be reduced to the corresponding diamine, which undergoes cyclization with formic acid or trimethyl orthoformate to yield the benzimidazole nucleus . In the context of the target molecule, the 2-position of the benzimidazole must be functionalized with a substituent capable of coupling to the pyrrolidinone moiety.
Patent literature describes the use of 2-chlorobenzimidazole intermediates, where the chlorine atom serves as a leaving group for subsequent nucleophilic aromatic substitution . Alternatively, Suzuki-Miyaura coupling has been employed to attach arylboronic acids to benzimidazole precursors, though this requires palladium catalysts such as Pd(PPh₃)₄ and optimized reaction conditions .
Coupling of Pyrrolidinone and Benzimidazole Moieties
Linking the 5-oxo-1-benzylpyrrolidin-3-yl group to the benzimidazole core presents a key synthetic challenge. One approach involves Mitsunobu coupling between a pyrrolidinone-bearing alcohol and a benzimidazole-containing phenol. For instance, reacting 3-hydroxy-1-benzylpyrrolidin-2-one with 2-hydroxybenzimidazole in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates ether bond formation .
Alternatively, nucleophilic substitution at the benzimidazole’s 2-position using a pyrrolidinone-derived amine or alkyl halide has been reported. For example, treating 2-fluorobenzimidazole with 3-amino-1-benzylpyrrolidin-2-one under basic conditions (e.g., K₂CO₃ in DMF) yields the coupled product .
Introduction of the N-Methyl-N-Phenylacetamide Side Chain
The final acetylation step involves installing the N-methyl-N-phenylacetamide group at the benzimidazole’s 1-position. This is achieved through a two-step process:
-
Acylation : Reacting the benzimidazole-pyrrolidinone intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetamide derivative.
-
Alkylation : Treating the chloroacetamide with N-methylaniline under reflux conditions in acetonitrile, catalyzed by potassium iodide, to substitute the chlorine atom with the N-methyl-N-phenyl group .
Purification at this stage often involves column chromatography using silica gel and ethyl acetate/hexane mixtures, followed by recrystallization from ethanol .
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Reaction Temp | 80–100°C | Maximizes rate |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Balances cost |
| Solvent for Acylation | Dichloromethane | Minimizes side reactions |
| Reaction Time | 12–24 hrs | Ensures completion |
Data adapted from synthetic protocols for analogous benzimidazole derivatives .
Characterization and Analytical Data
Successful synthesis is confirmed through spectroscopic and chromatographic methods:
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, benzimidazole-H), 7.45–7.30 (m, 10H, aromatic-H), 4.12 (s, 2H, CH₂CO), 3.72 (q, 1H, pyrrolidinone-H), 3.10 (s, 3H, NCH₃) .
-
HPLC Purity : ≥99.8% achieved via reverse-phase C18 column (MeCN:H₂O = 70:30) .
Challenges and Alternative Approaches
Key challenges include regioselectivity in benzimidazole functionalization and racemization at the pyrrolidinone’s 3-position. Alternative strategies explored in patent literature include:
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine rings. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl groups within the compound. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Chlorine or bromine for halogenation, nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce alcohol derivatives. Substitution reactions typically result in halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
-
Chemistry: : The compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
-
Biology: : It may be used in studies investigating the biological activity of benzimidazole derivatives, including their antimicrobial, antiviral, and anticancer properties.
-
Medicine: : The compound’s potential pharmacological effects make it a candidate for drug development, particularly in the areas of anti-inflammatory and antiparasitic therapies.
-
Industry: : It could be utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-methyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole-Based Acetamide Derivatives
- PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide): Structural Similarities: Shares the N-methyl-N-phenylacetamide group and a heterocyclic core (benzoxazole vs. benzimidazole in the target compound). Functional Differences: PBPA incorporates a bis(pyridin-2-ylmethyl)amino group, enabling bifunctional chelation for SPECT imaging, whereas the target compound’s benzylpyrrolidine moiety may favor interactions with lipophilic binding pockets .
- 2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide Derivatives: Structural Contrast: Replaces benzimidazole with a diphenylpyrimidine group but retains the N-phenylacetamide backbone. Activity: These derivatives exhibit reverse transcriptase inhibition, highlighting the acetamide group’s role in binding to flexible enzymatic sites. The target compound’s benzimidazole core could enhance π-π stacking in similar contexts .
Pyrrolidine-Containing Analogs
Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate (CAS 887347-87-7) :
- Key Difference : The ethyl ester group instead of N-methyl-N-phenylacetamide reduces hydrogen-bonding capacity but increases lipophilicity.
- Implications : Ester derivatives are often prodrugs, whereas the target compound’s acetamide group may confer metabolic stability and direct receptor engagement .
Methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-phenylpyrrolidine-2-carboxylate :
Acetamide Derivatives with Diverse Substituents
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide :
- Substituent Variation : Thiadiazole and trifluoromethyl groups enhance electrophilicity and membrane permeability compared to the target’s benzimidazole and benzylpyrrolidine.
- Activity : Demonstrates cytotoxicity against cancer cells, suggesting acetamide derivatives with aromatic/heterocyclic substituents are viable anticancer leads .
- N-methyl-2-(4-aminophenyl) ethane sulfonamide: Functional Group Contrast: Sulfonamide vs. acetamide, with the former favoring hydrogen-bond acceptor properties. Synthetic Relevance: Highlights the versatility of N-methylation and aryl substitution in modulating pharmacokinetic profiles .
Biological Activity
N-methyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide, commonly referred to as compound 1, is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula for compound 1 is with a molecular weight of 452.5 g/mol. Its structure features a benzimidazole core linked to a pyrrolidine moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₁N₄O₂ |
| Molecular Weight | 452.5 g/mol |
| CAS Number | 912889-90-8 |
The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets involved in cancer and inflammatory pathways. The benzimidazole ring is known for its ability to inhibit specific enzymes and receptors, while the pyrrolidine moiety enhances binding affinity.
Target Interactions
- Macrophage Migration Inhibitory Factor (MIF) : Compound 1 has been shown to inhibit MIF, a key mediator in inflammation and cancer progression. This inhibition can lead to reduced cell survival in cancer cell lines such as DU-145 prostate cancer cells .
- Cell Proliferation : Studies suggest that compound 1 affects cell cycle regulation, inducing apoptosis in affected cells through intrinsic pathways .
Structure-Activity Relationship (SAR)
Research into the SAR of compound 1 indicates that modifications to the benzimidazole and pyrrolidine rings can significantly affect its potency and selectivity. For instance, variations in substituents on the benzimidazole ring have been correlated with enhanced inhibitory effects on MIF activity .
Biological Activity Studies
Several studies have evaluated the biological activity of compound 1:
In Vitro Studies
- Cell Viability Assays : Compound 1 demonstrated potent cytotoxic effects against various cancer cell lines, with IC50 values indicating significant inhibition of cell growth.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with compound 1 leads to increased apoptosis markers, confirming its role as an apoptosis inducer in malignant cells.
In Vivo Studies
A notable study involved administering compound 1 to animal models with induced pulmonary hypertension. Results indicated a regression of established pulmonary hypertension after two weeks of treatment, suggesting potential therapeutic benefits beyond oncology .
Case Study 1: Prostate Cancer
In a controlled study involving DU-145 prostate cancer cells, compound 1 was found to significantly inhibit cell survival by targeting MIF pathways. The study highlighted the potential for this compound as a therapeutic agent in prostate cancer treatment.
Case Study 2: Pulmonary Hypertension
Another investigation focused on the effects of compound 1 in a rat model of pulmonary hypertension. Daily administration resulted in notable improvements in hemodynamic parameters and reduced right ventricular hypertrophy, indicating its potential application in treating cardiovascular diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
